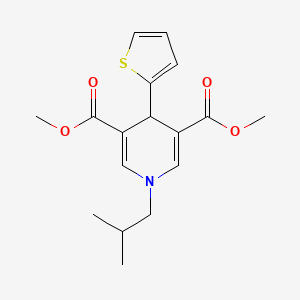![molecular formula C16H15ClN2O2S B5812349 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an enzyme that plays a crucial role in various cellular processes, including inflammation, immune response, and cancer progression.
Aplicaciones Científicas De Investigación
4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide has shown promising results in various scientific research applications. It is being investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. SYK inhibitors have been shown to reduce inflammation and improve immune function by blocking the activation of immune cells. Additionally, this compound has also been studied for its anti-cancer properties. SYK is overexpressed in various types of cancer, and its inhibition can lead to the suppression of cancer cell growth and metastasis.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the inhibition of SYK enzyme activity. SYK plays a crucial role in the activation of immune cells, such as B-cells and mast cells, by phosphorylating various downstream targets. The inhibition of SYK leads to the suppression of immune cell activation, resulting in reduced inflammation and improved immune function. Additionally, SYK is also involved in cancer cell signaling pathways, and its inhibition can lead to the suppression of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In preclinical studies, SYK inhibitors have shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. Additionally, SYK inhibition has also been shown to reduce tumor growth and metastasis in various cancer models. However, the long-term effects of SYK inhibition on the immune system and cancer progression are still unclear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide is its specificity towards SYK. This compound has shown to be a selective inhibitor of SYK, with minimal off-target effects. Additionally, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide. One of the potential applications of this compound is in the development of new therapies for autoimmune diseases and cancer. Additionally, further studies are needed to understand the long-term effects of SYK inhibition on the immune system and cancer progression. Furthermore, the development of more potent and selective SYK inhibitors can lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis method of 4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoic acid with 2-amino-4,5-dimethylphenol in the presence of thionyl chloride to form 4-chloro-N-(2-hydroxy-4,5-dimethylphenyl)benzamide. This compound is then treated with carbon disulfide and sodium hydroxide to obtain this compound. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
Propiedades
IUPAC Name |
4-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-7-13(14(20)8-10(9)2)18-16(22)19-15(21)11-3-5-12(17)6-4-11/h3-8,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDQNFDBHXVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

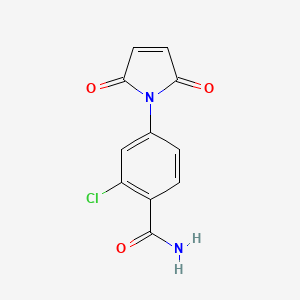
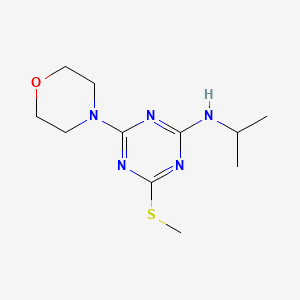
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
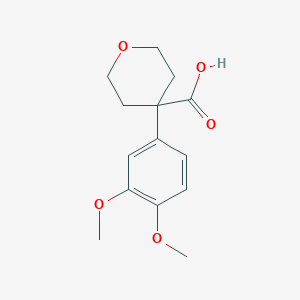
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
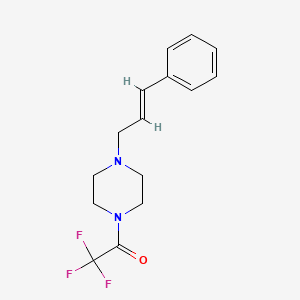
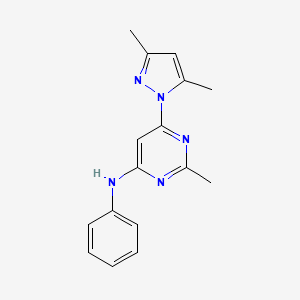
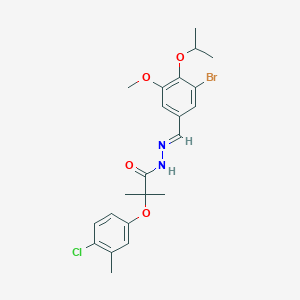
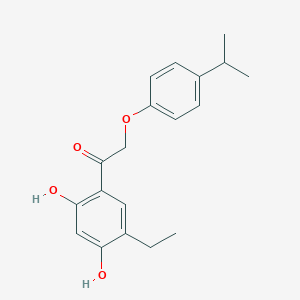
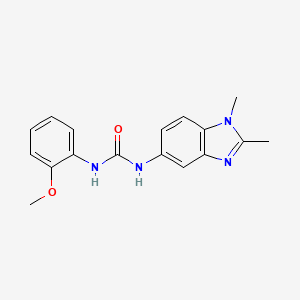
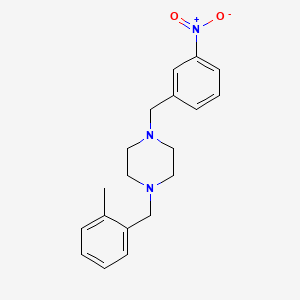
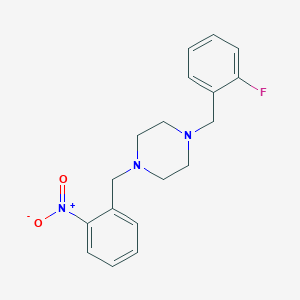
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
